
(R)-2-Methyl-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Methyl-1,4-diazepane is a chiral compound belonging to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms The ®-configuration indicates that the compound has a specific three-dimensional arrangement, making it one of the enantiomers of 2-methyl-1,4-diazepane
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-1,4-diazepane typically involves the cyclization of appropriate precursors. One common method is the reductive amination of 2-methyl-1,4-diaminobutane with formaldehyde, followed by cyclization under acidic conditions. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of ®-2-Methyl-1,4-diazepane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the desired enantiomer is obtained with high enantiomeric excess.
化学反応の分析
Types of Reactions
®-2-Methyl-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides of ®-2-Methyl-1,4-diazepane.
Reduction: Corresponding amines.
Substitution: Various substituted diazepanes depending on the reagents used.
科学的研究の応用
®-2-Methyl-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as a ligand in catalysis.
作用機序
The mechanism of action of ®-2-Methyl-1,4-diazepane depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways.
類似化合物との比較
Similar Compounds
2-Methyl-1,4-diazepane: The racemic mixture of the compound.
1,4-Diazepane: The parent compound without the methyl group.
2,3-Diazepane: A structural isomer with nitrogen atoms at different positions.
Uniqueness
®-2-Methyl-1,4-diazepane is unique due to its chiral nature, which can result in different biological activities compared to its racemic mixture or other isomers. The specific ®-configuration can lead to selective interactions with biological targets, making it a valuable compound in drug discovery and development.
特性
分子式 |
C6H14N2 |
|---|---|
分子量 |
114.19 g/mol |
IUPAC名 |
(2R)-2-methyl-1,4-diazepane |
InChI |
InChI=1S/C6H14N2/c1-6-5-7-3-2-4-8-6/h6-8H,2-5H2,1H3/t6-/m1/s1 |
InChIキー |
KMRLPKVQSAHVSQ-ZCFIWIBFSA-N |
異性体SMILES |
C[C@@H]1CNCCCN1 |
正規SMILES |
CC1CNCCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



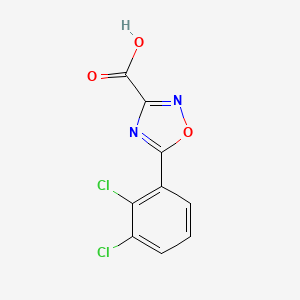
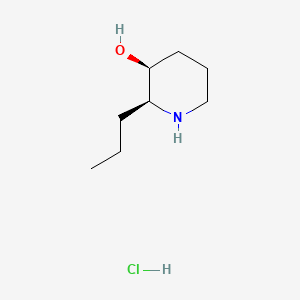
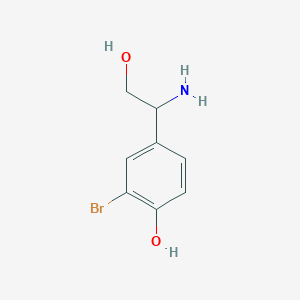
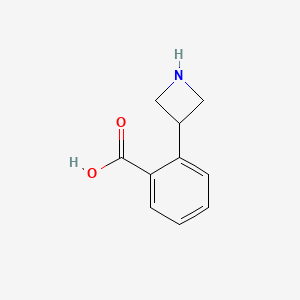
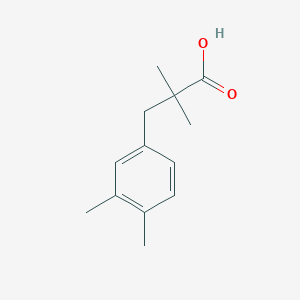
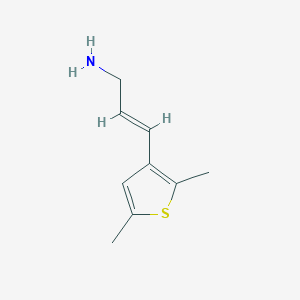
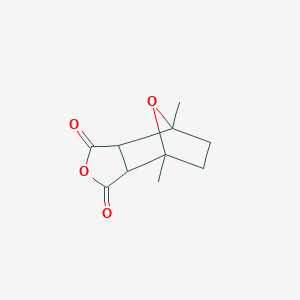
![[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boronic acid](/img/structure/B13545760.png)

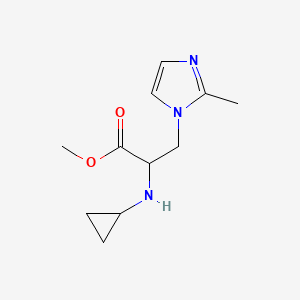
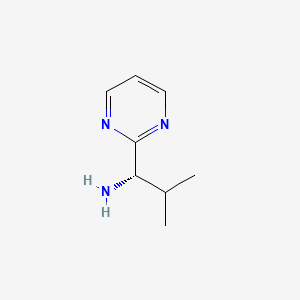
![2-chloro-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B13545791.png)

